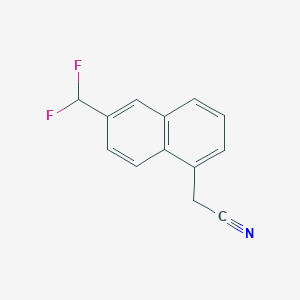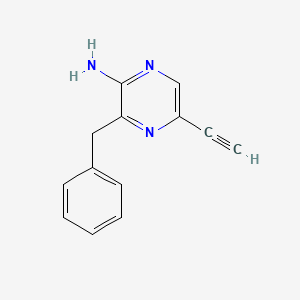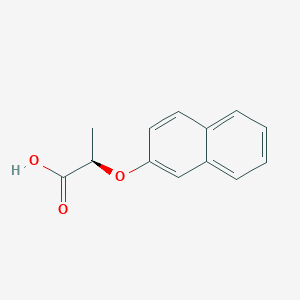
2-(Difluoromethyl)naphthalene-5-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)naphthalene-5-acetonitrile is a chemical compound with the molecular formula C12H8F2N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and acetonitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)naphthalene-5-acetonitrile typically involves the introduction of the difluoromethyl group into a naphthalene derivative. One common method is the difluoromethylation of naphthalene-5-acetonitrile using difluoromethylating agents such as difluorocarbene precursors. The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)naphthalene-5-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)naphthalene-5-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)naphthalene-5-acetonitrile involves its interaction with molecular targets through its functional groups. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitrile group can participate in various chemical reactions, allowing the compound to interact with different biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Difluoromethyl)naphthalene: Lacks the acetonitrile group but shares the difluoromethyl moiety.
Naphthalene-5-acetonitrile: Contains the acetonitrile group but lacks the difluoromethyl moiety.
2-(Trifluoromethyl)naphthalene-5-acetonitrile: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)naphthalene-5-acetonitrile is unique due to the presence of both difluoromethyl and acetonitrile groups, which confer distinct chemical properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the acetonitrile group provides a reactive site for further chemical modifications .
Eigenschaften
Molekularformel |
C13H9F2N |
|---|---|
Molekulargewicht |
217.21 g/mol |
IUPAC-Name |
2-[6-(difluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)11-4-5-12-9(6-7-16)2-1-3-10(12)8-11/h1-5,8,13H,6H2 |
InChI-Schlüssel |
LTWHMIOCDUUVET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)
